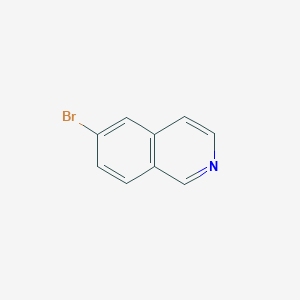

6-Bromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEATMVVGQUULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310602 | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-05-9 | |

| Record name | 6-Bromoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34784-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromoisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline is a halogenated derivative of isoquinoline (B145761), a heterocyclic aromatic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique structural and electronic properties, conferred by the bromine atom on the isoquinoline scaffold, make it a valuable reagent in medicinal chemistry and materials science.[1] Notably, it is utilized in the development of novel therapeutic agents, including those targeting cancer and neurological disorders, as well as in the synthesis of fluorescent materials for optoelectronic applications.[1] This guide provides a detailed overview of the core physicochemical properties of 6-Bromoisoquinoline, along with relevant experimental protocols and workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of 6-Bromoisoquinoline are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry and drug design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrN | [1] |

| Molecular Weight | 208.06 g/mol | |

| Appearance | Off-white to light brown or white crystalline powder | |

| Melting Point | 40 - 48 °C | |

| Boiling Point | 312.3 ± 15.0 °C (Predicted) | |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.83 ± 0.10 (Predicted) | |

| Flash Point | >110 °C | |

| λmax | 320 nm (in CHCl₃) | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

| InChI Key | ZTEATMVVGQUULZ-UHFFFAOYSA-N | |

| SMILES | C1=CC2=C(C=CN=C2)C=C1Br |

Experimental Protocols & Methodologies

The following sections detail the experimental procedures for the synthesis of 6-Bromoisoquinoline and standard methods for the determination of its key physicochemical properties.

Synthesis of 6-Bromoisoquinoline

A common method for the synthesis of 6-Bromoisoquinoline involves the Skraup synthesis, a classic reaction for producing quinolines and their derivatives.

Procedure:

-

Reaction Setup: A catalyst and p-bromoaniline are added to dilute sulfuric acid in a reaction vessel.

-

Glycerol Addition: Glycerol is added dropwise to the mixture while maintaining the temperature between 140-145°C.

-

Dehydration: Following the addition of glycerol, the reaction is held at 140-145°C for 3 hours to facilitate dehydration.

-

Quenching and Neutralization: The reaction mixture is then added dropwise to ice water. The pH of the resulting solution is adjusted using ammonia (B1221849) water.

-

Extraction: The aqueous solution is extracted with toluene (B28343) to isolate the crude product.

-

Purification: The toluene phase is concentrated, and the crude product is purified by distillation at 150-155°C under a pressure of 15 mmHg to yield 6-Bromoisoquinoline.

Standard Physicochemical Property Determination

While specific experimental reports for determining the physicochemical properties of 6-Bromoisoquinoline are not detailed in the provided search results, the following are standard laboratory protocols that are typically employed.

-

Melting Point Determination (Capillary Method): A small, dry sample of 6-Bromoisoquinoline is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Boiling Point Determination (Distillation Method): The compound is heated in a distillation apparatus. The temperature of the vapor that distills and condenses is measured. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Solubility Assessment (Shake-Flask Method): An excess amount of 6-Bromoisoquinoline is added to a known volume of a specific solvent (e.g., DMSO, DMF, Ethanol). The mixture is agitated at a constant temperature for a set period to reach equilibrium. The solution is then filtered to remove undissolved solid, and the concentration of 6-Bromoisoquinoline in the filtrate is determined, typically by UV-Vis spectroscopy or HPLC, to quantify its solubility.

Visualized Workflow: Synthesis of 6-Bromoisoquinoline

The following diagram illustrates the key steps in the synthesis of 6-Bromoisoquinoline.

References

6-Bromoisoquinoline: A Technical Guide for Researchers

CAS Number: 34784-05-9 Molecular Formula: C₉H₆BrN

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 6-Bromoisoquinoline. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of biologically active molecules, particularly in the fields of oncology and neuroscience.

Physicochemical Properties

6-Bromoisoquinoline is a solid at room temperature, typically appearing as an off-white to light brown powder.[1] Its core structure consists of an isoquinoline (B145761) ring system with a bromine atom substituted at the 6-position, which is crucial for its reactivity in various cross-coupling reactions.

| Property | Value | Reference |

| Molecular Weight | 208.06 g/mol (anhydrous) | [1] |

| 226.07 g/mol (monohydrate) | [2] | |

| CAS Number | 34784-05-9 | [1][3] |

| Melting Point | 40 - 44 °C | |

| Appearance | Off-white to light brown powder | |

| Purity | ≥ 97% |

Synthesis of 6-Bromoisoquinoline

A common synthetic route to 6-Bromoisoquinoline involves a multi-step process starting from 4-bromobenzaldehyde (B125591). The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This protocol is adapted from a known procedure for the synthesis of 6-Bromoisoquinoline.

Step 1: Imine Formation

-

A mixture of 4-bromobenzaldehyde (1.0 eq) and amino acetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene (B28343) is refluxed using a Dean-Stark apparatus for 12 hours to remove water.

-

The solvent is removed under reduced pressure to yield the crude imine intermediate.

Step 2: Cyclization and Aromatization

-

The crude imine is dissolved in anhydrous dichloromethane (B109758) (DCM).

-

Trimethyl phosphite (1.1 eq) is added dropwise, and the mixture is stirred for 10 hours at room temperature.

-

After solvent evaporation, the residue is redissolved in anhydrous DCM and cooled to 0°C.

-

Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction is heated to 40°C for 6 days.

-

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH.

-

The aqueous layer is extracted with ethyl acetate (B1210297). The organic layers are then extracted with 3M HCl.

-

The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with ethyl acetate.

-

The combined organic layers from the final extraction are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization from DCM/pentane to afford 6-Bromoisoquinoline as a light brown solid.

Applications in Drug Discovery

The bromine atom at the 6-position of the isoquinoline ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of 6-Bromoisoquinoline have shown promise as anticancer agents. The isoquinoline scaffold is present in many biologically active compounds, and modifications at the 6-position can lead to potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Neuroprotective Agents

The isoquinoline alkaloid family, to which 6-Bromoisoquinoline belongs, is known for its neuroprotective effects. These compounds can exert their effects through various mechanisms, including the modulation of intracellular calcium levels and the protection of mitochondria. Research into derivatives of 6-Bromoisoquinoline may lead to the development of novel treatments for neurodegenerative diseases.

Key Experimental Protocols in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for the derivatization of 6-Bromoisoquinoline. The following is a general protocol that can be adapted for specific substrates.

Materials:

-

6-Bromoisoquinoline (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Degassed solvents (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio)

Procedure:

-

To a Schlenk flask, add 6-Bromoisoquinoline, the boronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvents via syringe.

-

Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 6-Bromoisoquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

References

An In-depth Technical Guide to the Structure and Spectral Data of 6-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 6-Bromoisoquinoline, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public, experimentally verified spectral data, this document combines established physicochemical properties with predicted spectral characteristics based on foundational spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Compound Identification and Physicochemical Properties

6-Bromoisoquinoline is a halogenated heterocyclic compound. Its core structure consists of an isoquinoline (B145761) ring system with a bromine atom substituted at the 6-position.

| Identifier | Value | Reference |

| IUPAC Name | 6-bromoisoquinoline | [1] |

| CAS Number | 34784-05-9 | [1] |

| Molecular Formula | C₉H₆BrN | [1] |

| Molecular Weight | 208.05 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1Br | [1] |

| Appearance | Solid | |

| Melting Point | 42-49 °C (lit.) |

Spectroscopic Data (Predicted)

The following sections detail the predicted spectral data for 6-Bromoisoquinoline. These predictions are based on established chemical shift and absorption frequency tables for the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-Bromoisoquinoline is expected to show six signals in the aromatic region (typically 7.0-9.5 ppm). The protons on the pyridine (B92270) ring (H1, H3) are generally the most deshielded due to the electronegativity of the nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 9.0 - 9.3 | s | - |

| H3 | 8.4 - 8.6 | d | 5.5 - 6.5 |

| H4 | 7.5 - 7.7 | d | 5.5 - 6.5 |

| H5 | 7.9 - 8.1 | d | 8.5 - 9.0 |

| H7 | 7.7 - 7.9 | dd | 8.5 - 9.0, ~2.0 |

| H8 | 7.8 - 8.0 | d | 8.5 - 9.0 |

Note: Predicted values are for a standard deuterated solvent like CDCl₃. Actual values may vary based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals for the nine carbon atoms in the molecule. Carbons adjacent to the nitrogen (C1, C3) and the carbon bearing the bromine atom (C6) will show characteristic shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 151 - 154 |

| C3 | 142 - 145 |

| C4 | 119 - 122 |

| C4a | 135 - 138 |

| C5 | 129 - 132 |

| C6 | 120 - 123 |

| C7 | 132 - 135 |

| C8 | 127 - 130 |

| C8a | 127 - 130 |

Note: Quaternary carbons (C4a, C6, C8a) will typically show weaker signals. Predicted values are for a standard deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromoisoquinoline will be characterized by vibrations of the aromatic rings and the carbon-bromine bond.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic |

| 1300 - 1000 | C-N Stretch | Heterocyclic Amine |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

| < 700 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 6-Bromoisoquinoline will produce a molecular ion and characteristic fragment ions. The presence of bromine is a key diagnostic feature.

| m/z (Mass-to-Charge Ratio) | Ion Identity | Notes |

| 208 / 210 | [M]⁺ | Molecular Ion Peak: A characteristic pair of peaks of approximately 1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 129 | [M - Br]⁺ | Loss of a bromine radical. |

| 102 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment, characteristic of pyridine-containing rings. |

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of 6-Bromoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh 10-20 mg of 6-Bromoisoquinoline for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Gently vortex the vial until the sample is fully dissolved.

-

Using a pipette with a cotton or glass wool plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H NMR)

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Set standard acquisition parameters for a proton experiment (e.g., zg30 pulse program on a Bruker instrument).

-

Set the spectral width to cover the aromatic region (e.g., 0-12 ppm).

-

Acquire the spectrum using an appropriate number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

3.1.3. Data Acquisition (¹³C NMR)

-

Using the same sample, tune the NMR probe to the ¹³C frequency.

-

Set up a standard proton-decoupled carbon experiment (e.g., zgpg30 pulse program).

-

Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

-

Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

-

Process the data similarly to the ¹H spectrum, and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film Method)

-

Place a small amount (approx. 5-10 mg) of solid 6-Bromoisoquinoline into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to dissolve the solid completely.

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

3.2.2. Data Acquisition

-

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

-

Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

Place the salt plate with the sample film into the sample holder in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of 6-Bromoisoquinoline (approx. 0.1 mg/mL) in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - GC-MS)

-

Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the compound from the solvent and any impurities. A non-polar capillary column (e.g., HP-5ms) is typically used.

-

As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a suitable range (e.g., m/z 40-300).

3.3.3. Data Analysis

-

Examine the resulting mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺). Confirm their m/z values and the ~1:1 isotopic abundance ratio.

-

Identify major fragment ions and propose plausible fragmentation pathways based on the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the compound and its spectral characterization methods.

References

The Pharmacological Potential of 6-Bromoisoquinoline Derivatives: A Technical Overview

Introduction

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 6-position of the isoquinoline ring system can significantly modulate the physicochemical properties and pharmacological profile of the resulting derivatives. This halogen substitution can enhance binding affinity to biological targets, improve metabolic stability, and provide a handle for further synthetic modifications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 6-bromoisoquinoline derivatives and related analogs, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neurologically active agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of 6-bromoisoquinoline and structurally similar 6-bromo-quinazolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms often involve the modulation of critical cellular signaling pathways that are dysregulated in cancer.[2][3]

One of the key mechanisms of action for the anticancer effects of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a tyrosine kinase that, when overexpressed or mutated in many cancers, leads to uncontrolled cell proliferation and survival. By inhibiting EGFR, these derivatives can disrupt downstream signaling. Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 6-bromo-quinazoline-4(3H)-one derivatives, which are structurally related to the 6-bromoisoquinoline scaffold, against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| 8a | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| 8a | SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | Erlotinib | - |

| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | - |

Note: Data for 6-bromo-quinazoline-4(3H)-one derivatives are presented as close analogs due to the limited availability of public data on 6-bromoisoquinoline derivatives. Compound 8a also showed selectivity, with a higher IC50 value (84.20 ± 1.72 µM) against the normal MRC-5 cell line.

Signaling Pathway: EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The antiproliferative activity of 6-bromoisoquinoline derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Cisplatin, Doxorubicin) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

The 6-bromo-quinazoline scaffold, a close structural analog of 6-bromoisoquinoline, has been investigated for its potential to combat microbial infections. Studies have shown that the presence of a bromine atom at the 6-position can enhance antimicrobial effects against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Potency

While specific MIC data for 6-bromoisoquinoline derivatives is limited in the provided search results, studies on related 6-bromo-quinazoline derivatives have shown significant activity.

| Derivative Type | Pathogen | Activity Noted |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans, Aspergillus niger, Curvularia lunata | Significant antifungal activity |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniae | High antibacterial activity, in some cases exceeding Ciprofloxacin |

Source: Based on descriptive reports in reference.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Analgesic and Anti-inflammatory Activity

Recent studies have highlighted the potential of bromo-isoquinoline derivatives as analgesic and anti-inflammatory agents. These studies suggest that the isoquinoline core with bromine substitution can serve as a scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a common in vivo model to screen for peripheral analgesic activity.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: Animals are divided into groups and treated orally with the test compound, a vehicle control, or a standard drug (e.g., Aspirin).

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a standard in vivo model for evaluating acute inflammation.

-

Animal and Paw Volume Measurement: Rats are used, and the initial volume of their hind paw is measured using a plethysmometer.

-

Compound Administration: The animals are treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Neurological Activity

Isoquinoline derivatives have been implicated in various neurological processes, exhibiting both neurotoxic and neuroprotective potential.

Neurotoxicity and Parkinson's Disease

Certain isoquinoline derivatives have been identified in the brains of patients with Parkinson's disease and are considered potential endogenous neurotoxins. Similar to the well-known parkinsonism-inducing agent MPTP, these compounds can be metabolized to toxic species that inhibit complex I of the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS), ultimately causing the death of dopaminergic neurons.

Proposed Mechanism of Neurotoxicity

Caption: Proposed mechanism of neurotoxicity for certain isoquinoline derivatives.

Neuroprotective Effects

In contrast to their potential toxicity, many isoquinoline alkaloids have also demonstrated neuroprotective properties. These effects are attributed to various mechanisms, including:

-

Anti-oxidative effects: Scavenging of reactive oxygen species to protect neurons from oxidative damage.

-

Regulation of autophagy: Modulating the cellular process of degrading and recycling damaged components to maintain neuronal health.

-

Anti-inflammatory action: Reducing neuroinflammation, which is a key factor in many neurodegenerative diseases.

General Experimental Workflow for Biological Evaluation

The discovery and evaluation of the biological activities of novel 6-bromoisoquinoline derivatives typically follow a structured workflow.

Caption: General workflow for the synthesis and biological evaluation of 6-bromoisoquinoline derivatives.

Conclusion

6-Bromoisoquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The available literature, particularly on the closely related 6-bromo-quinazoline scaffold, strongly suggests their potential as anticancer and antimicrobial agents. Furthermore, the broader isoquinoline class has demonstrated significant potential in the context of analgesia, anti-inflammatory effects, and the modulation of neurological pathways. While the direct biological data for 6-bromoisoquinoline derivatives is still emerging, the existing evidence provides a solid foundation for further research and development. Future work should focus on synthesizing and screening libraries of these compounds to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the history, isolation, synthesis, and biological significance of a pivotal class of natural products.

Introduction

Isoquinoline (B145761) alkaloids represent a vast and structurally diverse family of over 2,500 known natural products, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] Their history is deeply intertwined with the development of modern medicine and organic chemistry, sparked by the isolation of the first alkaloid, morphine, over two centuries ago.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological activities of isoquinoline alkaloids, with a focus on the experimental methodologies and quantitative data essential for researchers, scientists, and drug development professionals.

A Historical Journey: From Poppy Tears to Potent Pharmaceuticals

The story of isoquinoline alkaloids begins with the pioneering work of the German pharmacist Friedrich Wilhelm Adam Sertürner. In the early 19th century, he embarked on a series of experiments to isolate the active principle from opium, the dried latex of the opium poppy (Papaver somniferum).[1][3] This culminated in the isolation of a crystalline substance he named "morphium" in 1804, after Morpheus, the Greek god of dreams, due to its potent sleep-inducing properties. This landmark achievement marked the dawn of alkaloid chemistry and laid the foundation for the isolation of a plethora of pharmacologically active compounds from natural sources.

Following Sertürner's discovery, the field of alkaloid chemistry rapidly expanded. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou made significant contributions, isolating a series of important alkaloids, including strychnine (B123637) (1818), brucine (B1667951) (1819), and, most notably, quinine (B1679958) and cinchonine (B1669041) from cinchona bark in 1820. Their work not only provided new therapeutic agents but also advanced the techniques for isolating and characterizing these complex natural products.

The parent heterocyclic compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of its acid sulfate (B86663). This discovery provided the fundamental chemical framework for this large and diverse group of alkaloids.

Key Classes of Isoquinoline Alkaloids

Isoquinoline alkaloids are broadly classified based on their chemical structures. Some of the most prominent groups include:

-

Benzylisoquinolines: This is the largest and most diverse group, serving as the biosynthetic precursors for most other isoquinoline alkaloids. Papaverine is a well-known example.

-

Aporphines: Characterized by a tetracyclic ring system, many aporphine (B1220529) alkaloids exhibit potent pharmacological activities.

-

Protoberberines: These tetracyclic alkaloids, such as berberine, are known for their antimicrobial and anticancer properties.

-

Benzophenanthridines: This group includes compounds like sanguinarine, which possess anti-inflammatory and antimicrobial activities.

-

Morphinans: This class includes morphine and codeine, renowned for their analgesic properties.

Experimental Protocols: Isolation of Key Isoquinoline Alkaloids

The isolation of isoquinoline alkaloids from their natural sources laid the groundwork for their chemical and pharmacological investigation. While early methods were rudimentary, they established the fundamental principles of extraction and purification that are still in use today.

Isolation of Morphine from Papaver somniferum (Sertürner's Method - A Modern Interpretation)

Sertürner's original method, though groundbreaking, lacked the precision of modern techniques. A generalized modern protocol based on his principles is as follows:

-

Extraction: Powdered dried opium latex is subjected to an aqueous extraction. Early methods would have used simple maceration, while modern techniques might employ Soxhlet extraction or ultrasound-assisted extraction for improved efficiency.

-

Basification and Precipitation: The aqueous extract is treated with a base, such as ammonia (B1221849) or calcium hydroxide (B78521) (milk of lime), to precipitate the alkaloids. Morphine, being a weak base, is soluble in acidic solutions and precipitates in alkaline conditions.

-

Filtration and Washing: The precipitate, containing crude morphine and other alkaloids, is collected by filtration and washed with water to remove impurities.

-

Acid-Base Purification: The crude alkaloid mixture is redissolved in a dilute acid (e.g., sulfuric or hydrochloric acid). This solution can then be treated with a decolorizing agent like activated charcoal.

-

Crystallization: The acidic solution is carefully neutralized or made slightly basic to induce the crystallization of morphine, which can then be collected by filtration. Further recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain pure morphine.

Isolation of Quinine from Cinchona Bark (Pelletier and Caventou's Method - A Modern Interpretation)

Pelletier and Caventou's isolation of quinine was a pivotal moment in the history of medicine. A representative experimental protocol based on their acid-base extraction method is outlined below:

-

Preparation of the Bark: The dried bark of the Cinchona tree is ground into a fine powder to increase the surface area for extraction.

-

Alkaline Treatment: The powdered bark is moistened with an alkaline solution, such as ammonia water or a slurry of lime (calcium hydroxide), and allowed to stand. This converts the alkaloid salts present in the plant material into their free base form.

-

Solvent Extraction: The alkaline-treated bark is then extracted with an organic solvent, such as toluene (B28343), using a Soxhlet apparatus for several hours. This dissolves the free alkaloid bases.

-

Acidic Extraction: The organic solvent extract, containing the alkaloids, is then shaken with a dilute acid, typically sulfuric acid. This protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic layer as their sulfate salts.

-

Separation and Neutralization: The aqueous acidic layer is separated from the organic layer. Careful neutralization of the acidic solution leads to the precipitation of the alkaloid sulfates, including quinine sulfate.

-

Purification and Crystallization: The crude quinine sulfate is collected and can be further purified by recrystallization from hot water, often with the addition of decolorizing charcoal to remove colored impurities.

Synthesis of the Isoquinoline Core: Key Methodologies

The total synthesis of isoquinoline alkaloids has been a major focus of organic chemistry, leading to the development of several powerful named reactions for the construction of the isoquinoline ring system.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

General Protocol for the Synthesis of a 3,4-Dihydroisoquinoline:

-

Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride (B1165640) to form the corresponding amide.

-

Cyclization: The amide is dissolved in an anhydrous, non-polar solvent such as toluene or acetonitrile. A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and dehydrating agent are removed under reduced pressure. The residue is then carefully treated with ice-water and basified with a strong base (e.g., NaOH or NH₄OH) to precipitate the 3,4-dihydroisoquinoline.

-

Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), and the organic layers are combined, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.

General Protocol for the Synthesis of a Tetrahydroisoquinoline:

-

Reaction Setup: The β-arylethylamine and the aldehyde (or ketone) are dissolved in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), or a non-polar solvent like dichloromethane.

-

Acid Catalysis: A protic acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is added to catalyze the reaction.

-

Reaction Conditions: The reaction mixture is stirred at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base to precipitate the tetrahydroisoquinoline.

-

Purification: The product is extracted with an organic solvent, and the combined organic extracts are dried and concentrated. Purification is typically achieved through column chromatography or recrystallization.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.

General Protocol for the Synthesis of Isoquinoline:

-

Formation of the Benzalaminoacetal: A benzaldehyde (B42025) is condensed with an aminoacetaldehyde dialkyl acetal (B89532) to form the corresponding Schiff base, which exists in equilibrium with the benzalaminoacetal.

-

Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures.

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured onto ice. The aqueous solution is neutralized with a base, and the isoquinoline product is extracted with an organic solvent. The organic extracts are dried, concentrated, and the product is purified by distillation or chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for representative isoquinoline alkaloids and synthetic reactions.

Table 1: Physicochemical Properties of Selected Isoquinoline Alkaloids

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 (dec.) | Slightly soluble in water and ethanol |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | Very slightly soluble in water, soluble in ethanol and chloroform |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | Practically insoluble in water, soluble in hot ethanol and chloroform |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 (chloride salt) | Soluble in hot water, slightly soluble in ethanol |

| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 277-280 (chloride salt, dec.) | Sparingly soluble in water, soluble in ethanol |

Table 2: Comparison of Yields for Isoquinoline Synthesis Methods

| Reaction | Substrate Example | Product Type | Typical Yield Range (%) | Reference |

| Bischler-Napieralski | N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | 3,4-Dihydroisoquinoline | 40-90 | |

| Pictet-Spengler | Tryptamine and formaldehyde | Tetrahydro-β-carboline | 70-95 | |

| Pomeranz-Fritsch | Benzaldehyde and aminoacetaldehyde diethyl acetal | Isoquinoline | 20-60 | |

| Bischler-Napieralski | Oxidative Amidation-Bischler-Napieralski | 1-Benzoyl Dihydroisoquinolines | 70-85 | |

| Pictet-Spengler | Dopamine and various ketones | Tetrahydroisoquinolines | 54-95 | |

| Papaverine Synthesis | Multi-step synthesis | Papaverine | 58.7 (overall) |

Spectroscopic Characterization

The structural elucidation of isoquinoline alkaloids relies heavily on modern spectroscopic techniques.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the identification and structural analysis of isoquinoline alkaloids. Fragmentation patterns are characteristic of the different subclasses. For example, protoberberine and benzophenanthridine alkaloids often show losses of their substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of isoquinoline alkaloids. The chemical shifts of the protons and carbons are highly dependent on the substitution pattern and stereochemistry of the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for Key Isoquinoline Alkaloids (in CDCl₃, δ in ppm)

| Alkaloid | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| Papaverine | 8.38 (d, 1H), 7.45 (d, 1H), 7.0-7.4 (aromatic H), 4.55 (s, 2H, Ar-CH₂-), 4.01, 3.92, 3.83, 3.78 (s, 3H each, -OCH₃) | 157.6, 152.6, 149.9, 149.0, 147.5, 140.4, 133.6, 131.9, 122.9, 120.4, 118.9, 111.8, 111.0, 105.3, 104.2, 56.0, 55.8 (x3), 41.9 |

| Berberine (chloride) | 9.85 (s, 1H), 8.15 (s, 1H), 7.6-7.8 (aromatic H), 6.10 (s, 2H, -OCH₂O-), 4.95 (t, 2H), 3.20 (t, 2H), 4.20, 3.90 (s, 3H each, -OCH₃) | 150.5, 148.0, 145.0, 137.5, 133.0, 127.0, 121.5, 120.5, 108.5, 105.0, 102.0, 62.0, 56.0, 55.5, 27.0 |

| Sanguinarine (chloride) | 9.60 (s, 1H), 7.5-8.5 (aromatic H), 6.20 (s, 2H, -OCH₂O-), 4.80 (s, 3H, N-CH₃) | 148.0, 147.5, 144.0, 135.0, 131.0, 124.0, 123.0, 121.0, 118.0, 115.0, 104.0, 102.0, 53.0 |

Signaling Pathways and Biological Activities

Isoquinoline alkaloids exhibit a wide range of biological activities by interacting with various cellular signaling pathways.

Sanguinarine and the NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. Sanguinarine has been shown to block the tumor necrosis factor (TNF-α)-induced phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

References

- 1. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 6-Bromoisoquinoline

Introduction: 6-Bromoisoquinoline (CAS No: 34784-05-9) is a vital synthetic intermediate used in the development of various bioactive molecules and organic compounds for life science research.[1][2] Its utility in laboratory and drug development settings necessitates a thorough understanding of its safety profile and handling requirements to ensure the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with 6-Bromoisoquinoline, tailored for professionals in research and development.

Hazard Identification and Classification

6-Bromoisoquinoline is classified under the Globally Harmonized System (GHS) with specific hazard statements indicating its potential health and environmental risks. The primary hazards include acute toxicity if swallowed or in contact with skin, and irritation to the skin and eyes.[3]

Table 1: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Citations |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | |

| H311 | Toxic in contact with skin. | ||

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H412 | Harmful to aquatic life with long lasting effects. | ||

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| | P501 | Dispose of contents/container to an approved waste disposal plant. | |

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Bromoisoquinoline is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of 6-Bromoisoquinoline

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₉H₆BrN | |

| Molecular Weight | 208.05 g/mol | |

| Appearance | White to light brown crystalline powder or solid | |

| Melting Point | 52-57 °C | |

| Flash Point | > 110 °C / > 230 °F |

| CAS Number | 34784-05-9 | |

Exposure Controls and Personal Protection

Effective control measures and appropriate personal protective equipment (PPE) are critical to minimize exposure.

-

Engineering Controls : Always handle 6-Bromoisoquinoline in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and ventilating equipment where applicable. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) : The selection of PPE is based on the potential for exposure.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Standard | Citations |

|---|---|---|---|

| Eye/Face Protection | Safety goggles or face shield. | European Standard EN166 or OSHA 29 CFR 1910.133 | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or EN 149 | |

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Personnel should be trained in these procedures before handling the chemical.

Table 4: First-Aid Measures

| Exposure Route | Procedure | Citations |

|---|---|---|

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs or if you feel unwell, get medical advice. | |

| Inhalation | Move the victim to fresh air. If breathing is difficult or symptoms occur, get medical attention. If not breathing, give artificial respiration. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor immediately if you feel unwell. | |

-

Accidental Release Measures : In case of a spill, ensure adequate ventilation and evacuate non-essential personnel. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. Do not let the product enter drains.

-

Fire-Fighting Measures : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire. Firefighters should wear self-contained breathing apparatus and full protective gear. Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.

Experimental Protocol: Handling in a Synthetic Application

The following protocol for the synthesis of 6-cyanoisoquinoline from 6-bromoisoquinoline illustrates the application of safety measures in a typical laboratory procedure. This method is adapted from established synthetic routes.

Objective: To safely perform a cyanation reaction using 6-bromoisoquinoline as the starting material.

Materials:

-

6-bromoisoquinoline

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylformamide (DMF)

-

Water, Ethyl acetate, Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation (in a chemical fume hood):

-

Safety Note: Wear all required PPE, including safety goggles, a lab coat, and nitrile gloves.

-

To a solution of 6-bromoisoquinoline (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq).

-

Safety Note: Zinc cyanide is highly toxic. Handle with extreme care and avoid inhalation of dust.

-

Add the catalyst, Pd(PPh₃)₄ (0.05 eq).

-

-

Reaction:

-

Safety Note: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure stability.

-

Heat the reaction mixture to 80-90 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Extraction:

-

Safety Note: Allow the reaction mixture to cool to room temperature before quenching to avoid sudden boiling.

-

Pour the cooled reaction mixture into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography to yield the final product, 6-cyanoisoquinoline.

-

-

Waste Disposal:

-

Safety Note: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled hazardous waste containers according to institutional guidelines.

-

References

A Technical Guide to High-Purity 6-Bromoisoquinoline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 6-Bromoisoquinoline, a key building block in medicinal chemistry and materials science. This document details commercial suppliers, experimental protocols for synthesis and purification, and analytical methods for purity assessment. Furthermore, it visualizes a critical application of this compound in a common synthetic transformation.

Introduction to 6-Bromoisoquinoline

6-Bromoisoquinoline is a versatile heterocyclic compound widely utilized as an intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom on the isoquinoline (B145761) scaffold, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This reactivity is particularly valuable in the development of novel therapeutic agents, including anti-cancer and neuroprotective drugs, as well as in the creation of advanced materials such as fluorescent probes and organic electronics.[1]

Commercial Suppliers of High-Purity 6-Bromoisoquinoline

A number of chemical suppliers offer 6-Bromoisoquinoline at various purity levels suitable for research and development purposes. The table below summarizes key information from prominent vendors.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Thermo Scientific Chemicals | 34784-05-9 | ≥ 96.0% (HPLC) | C₉H₆BrN | 208.06 | 40 - 45 |

| Sigma-Aldrich | 34784-05-9 | 97% | C₉H₆BrN · H₂O | 226.07 | 52 - 57 |

| Chem-Impex | 34784-05-9 | ≥ 97% | C₉H₆BrN | 208.06 | 40 - 44 |

| Apollo Scientific | 34784-05-9 | 97% | C₉H₆BrN | 208.05 | 42 - 44 |

| Alfa Chemistry | 34784-05-9 | 97% | C₉H₆BrN | 208.06 | Not Specified |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and purity analysis of 6-Bromoisoquinoline.

Synthesis of 6-Bromoisoquinoline

A common route for the synthesis of 6-Bromoisoquinoline involves a multi-step process starting from 4-bromobenzaldehyde (B125591).[2]

Step 1: Imine Formation

-

A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (B89532) (1.0 eq) in anhydrous toluene (B28343) is refluxed under a Dean-Stark condenser for 12 hours to form the corresponding imine.

-

The solvent is removed under reduced pressure.

Step 2: Cyclization and Aromatization

-

The crude imine is dissolved in anhydrous dichloromethane (B109758) (DCM).

-

The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.

-

The reaction mixture is stirred at 40 °C for 6 days.

-

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N NaOH solution.

-

The aqueous layer is extracted three times with ethyl acetate (B1210297) (EtOAc).

-

The combined organic layers are then extracted with 3M HCl.

-

The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with EtOAc.

-

The final organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude 6-Bromoisoquinoline.

Purification of 6-Bromoisoquinoline

High-purity 6-Bromoisoquinoline can be obtained through recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude 6-Bromoisoquinoline in a minimal amount of a hot solvent, such as a mixture of dichloromethane and pentane.[2]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of 6-Bromoisoquinoline can be accurately determined using reverse-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of acetonitrile (B52724) and water.

-

A gradient elution is often employed, starting with a lower concentration of acetonitrile and increasing it over the course of the run to elute all components. For example, a gradient from 30% to 90% acetonitrile over 20 minutes can be effective.[3]

Procedure:

-

Sample Preparation: Prepare a standard solution of 6-Bromoisoquinoline at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where 6-Bromoisoquinoline has strong absorbance (e.g., 254 nm or 320 nm).[4]

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

6-Bromoisoquinoline is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental in synthesizing a wide array of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

6-Bromoisoquinoline should be handled with care in a well-ventilated laboratory. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

6-Bromoisoquinoline: A Technical Guide to Reactivity and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline is a halogenated derivative of isoquinoline (B145761), a heterocyclic aromatic organic compound. Its structure, featuring a fusion of a benzene (B151609) ring and a pyridine (B92270) ring with a bromine atom on the carbocyclic ring, makes it a versatile building block in organic synthesis and medicinal chemistry. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This, combined with the inherent biological significance of the isoquinoline scaffold, renders 6-bromoisoquinoline a molecule of considerable interest in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] Isoquinoline and its derivatives are integral to a wide range of pharmaceuticals, acting as a "privileged scaffold" in drug design.[2] This guide provides an in-depth analysis of the electronic properties and reactivity of 6-bromoisoquinoline, offering valuable insights for its application in research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 6-bromoisoquinoline is provided below. While experimental spectroscopic data for 6-bromoisoquinoline is not extensively available in the public domain, the expected values are based on data from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of 6-Bromoisoquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₆BrN | [3] |

| Molecular Weight | 208.06 g/mol | [3] |

| CAS Number | 34784-05-9 | [3] |

| Appearance | Off-white to light brown powder | |

| Melting Point | 40 - 44 °C | |

| Boiling Point | 312.3±15.0 °C (Predicted) | |

| pKa | 4.83±0.10 (Predicted) |

Table 2: Predicted Spectroscopic Data for 6-Bromoisoquinoline

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |

| ¹H NMR | Aromatic protons in the range of δ 7.5-9.5 ppm. The proton at C1 is expected to be the most downfield. |

| ¹³C NMR | Aromatic carbons in the range of δ 115-155 ppm. The carbon bearing the bromine (C6) and the carbons adjacent to the nitrogen (C1 and C3) will have characteristic shifts. |

| IR Spectroscopy | C-H stretching (aromatic) ~3050 cm⁻¹, C=C and C=N stretching ~1600-1450 cm⁻¹, C-Br stretching ~600-500 cm⁻¹. |

| Mass Spectrometry | Molecular ion peaks [M]+ and [M+2]+ with approximately equal intensity, characteristic of a monobrominated compound. |

Electronic Properties

The electronic nature of 6-bromoisoquinoline is a composite of the properties of the isoquinoline core and the influence of the bromine substituent.

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C1 and C3 positions. Conversely, the benzene ring is more susceptible to electrophilic substitution.

The bromine atom at the 6-position exerts a dual electronic effect. Through its inductive effect, it is electron-withdrawing, which further deactivates the benzene ring towards electrophilic substitution. However, through resonance, it can act as a weak ortho-, para-director.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability.

For isoquinoline, the HOMO is typically distributed over the carbocyclic ring, while the LUMO is more localized on the heterocyclic pyridine ring. This is consistent with the observed reactivity, where the benzene ring is more prone to electrophilic attack (reaction with a species that accepts electrons from the HOMO) and the pyridine ring is more susceptible to nucleophilic attack (reaction with a species that donates electrons to the LUMO). Computational studies on quinoline, a related heterocycle, show a HOMO energy of approximately -6.65 eV and a LUMO energy of -1.82 eV, resulting in an energy gap of about 4.83 eV. The introduction of a bromine atom is expected to lower the energies of both the HOMO and LUMO, with a potential impact on the overall energy gap and reactivity.

Molecular Electrostatic Potential (MEP) and Mulliken Charge Distribution

Molecular electrostatic potential maps provide a visualization of the charge distribution on a molecule. For isoquinoline, the region around the nitrogen atom is expected to have the most negative potential (red/yellow), indicating a site for electrophilic attack (protonation). The rest of the ring system will have varying degrees of positive potential (blue/green), with the pyridine ring protons being more deshielded.

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom. In 6-bromoisoquinoline, the nitrogen atom will carry a significant negative charge, while the hydrogen atoms and the carbon atoms attached to the electronegative nitrogen and bromine will have positive charges. This charge distribution further supports the predicted reactivity patterns.

Reactivity

The reactivity of 6-bromoisoquinoline is dictated by its electronic properties, allowing for a range of transformations at different positions of the isoquinoline core.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the isoquinoline ring system preferentially occur on the benzene ring at the C5 and C8 positions. The pyridine ring is generally deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of the bromine atom at C6, being a deactivating group, will further slow down the rate of electrophilic substitution on the benzene ring.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is electron-deficient and thus activated towards nucleophilic attack, primarily at the C1 and C3 positions. The bromine at the C6 position is on the benzene ring and is generally unreactive towards direct nucleophilic aromatic substitution under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is the most versatile site for functionalization in 6-bromoisoquinoline, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling 6-bromoisoquinoline with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 6-position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling 6-bromoisoquinoline with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This is a powerful method for the synthesis of 6-aminoisoquinoline (B57696) derivatives.

Below is a diagram illustrating the general reactivity of the 6-bromoisoquinoline core.

Caption: Reactivity map of 6-bromoisoquinoline.

Quantitative Data on Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-substituted aromatic systems, which are analogous to the reactivity of 6-bromoisoquinoline.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 6-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 (expected) |

| 2 | 2-Bromoanisole | Phenylboronic acid | Pd/SS-CNS (0.1 mol%) | K₂CO₃ | EtOH/H₂O | 50 | High (not specified) |

| 3 | 1-Bromoisoquinoline | p-Tolylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | H₂O/Acetonitrile | 37 | 92 |

| 4 | 5-Bromopyrimidine | p-Tolylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | H₂O/Acetonitrile | 37 | 96 |

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | RT | 80 |

| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuONa | Toluene | 100 | 97 |

| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 100 | 96 |

| 4 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / Amphos | NaOtBu | Toluene | 80-100 | High (not specified) |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

6-Bromoisoquinoline (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio, 10 mL)

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add 6-bromoisoquinoline, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-